molecular formula C25H21ClN2O4S B2860468 2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 866725-39-5

2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No. B2860468
CAS RN: 866725-39-5
M. Wt: 480.96
InChI Key: IAYVXLVRXHVCOQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline nucleus, which is a nitrogen-containing bicyclic compound . It also contains a sulfonyl group attached to a chlorophenyl group, a methyl group, and an acetamide group attached to a methylphenyl group.

Scientific Research Applications

Anticancer Activity

Compounds with structures similar to 2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide have been found to have significant anticancer activity. For instance, a study by Ghorab et al. (2015) showed that certain sulfonamide derivatives exhibited potent anticancer properties against breast and colon cancer cell lines (Ghorab, M. et al., 2015).

Structural Properties and Fluorescence

Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, noting that certain compounds exhibited enhanced fluorescence properties, which could be significant in various scientific applications (Karmakar, A. et al., 2007).

Antiviral Effects

A novel anilidoquinoline derivative closely related to the chemical showed significant antiviral and antiapoptotic effects against Japanese encephalitis in vitro and in animal models, as reported by Ghosh et al. (2008) (Ghosh, J. et al., 2008).

Antimicrobial Activity

Desai et al. (2007) discussed the synthesis of new quinazolines, which were effective as antimicrobial agents. Similar compounds could potentially exhibit similar properties (Desai, N. et al., 2007).

Photosensitized Oxidation

Baciocchi et al. (2008) investigated the photosensitized oxidation of alkyl phenyl sulfoxides, including compounds structurally similar to the one , which could have implications in various chemical processes (Baciocchi, E. et al., 2008).

Hemostatic Activity

Zubkov et al. (2010) synthesized compounds like (4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl)acetanilides and found them to have hemostatic activity in vitro (Zubkov, V. et al., 2010).

Molecular Docking Studies

Rajasekaran and Rao (2015) synthesized and characterized quinazolinone analogs for molecular docking studies, offering insights into their potential biological interactions (Rajasekaran, S. & Rao, G. K., 2015).

properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-16-4-3-5-19(12-16)27-24(29)15-28-14-23(25(30)21-13-17(2)6-11-22(21)28)33(31,32)20-9-7-18(26)8-10-20/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYVXLVRXHVCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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